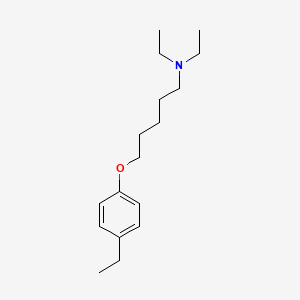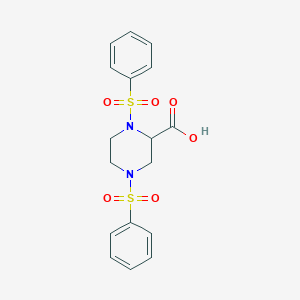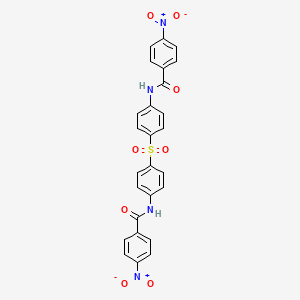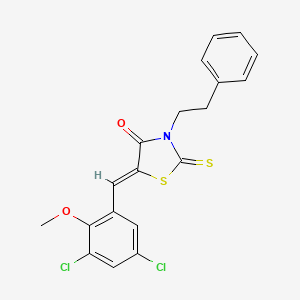
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). DPPE has been studied extensively for its potential use in treating depression and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been extensively studied for its potential use in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood, anxiety, and stress. Several studies have demonstrated that N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is effective in reducing symptoms of depression and anxiety in animal models.
Wirkmechanismus
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter protein. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. The increased serotonin neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Biochemical and Physiological Effects:
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects. It increases the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. This leads to an increase in the activity of certain brain regions that are involved in regulating mood, anxiety, and stress. N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine also increases the expression of certain genes that are involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal storage conditions. However, N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has some limitations. It can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. One area of research is to further elucidate the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This will help to better understand how N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine works and may lead to the development of more effective antidepressants and anxiolytics. Another area of research is to explore the potential use of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Synthesemethoden
The synthesis of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine involves the reaction of 4-ethylphenol with diethylamine in the presence of a catalyst such as acetic anhydride. The resulting product is then treated with pentanoyl chloride to obtain N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This method is relatively simple and efficient, making it a popular choice for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-16-10-12-17(13-11-16)19-15-9-7-8-14-18(5-2)6-3/h10-13H,4-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFQSVHUHIGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)

![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)